molecular formula C18H11F2N3O5 B2633732 (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide CAS No. 1181486-40-7

(Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide

Cat. No.: B2633732
CAS No.: 1181486-40-7
M. Wt: 387.299
InChI Key: SUWXNRUNXUMFGQ-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, difluorophenyl ring, nitro group, and a benzodioxin moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of the 2,5-difluorophenyl ring, followed by the introduction of the cyano group through nucleophilic substitution. The benzodioxin moiety can be synthesized separately and then coupled with the intermediate product. The final step involves the formation of the enamide linkage under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods like recrystallization or chromatography would be essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The difluorophenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield primary amines, while oxidation of the nitro group can produce various nitrogen-containing compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could be a candidate for binding studies with proteins or nucleic acids.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets may make it a potential lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano and nitro groups may participate in hydrogen bonding or electrostatic interactions with proteins or enzymes, affecting their function. The difluorophenyl ring and benzodioxin moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide can be compared with other cyano and nitro-containing compounds, such as:
    • (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(4-nitrophenyl)prop-2-enamide
    • (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

IUPAC Name

(Z)-2-cyano-3-(2,5-difluorophenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O5/c19-12-1-2-13(20)10(6-12)5-11(9-21)18(24)22-14-7-16-17(28-4-3-27-16)8-15(14)23(25)26/h1-2,5-8H,3-4H2,(H,22,24)/b11-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWXNRUNXUMFGQ-WZUFQYTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)C(=CC3=C(C=CC(=C3)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])NC(=O)/C(=C\C3=C(C=CC(=C3)F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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